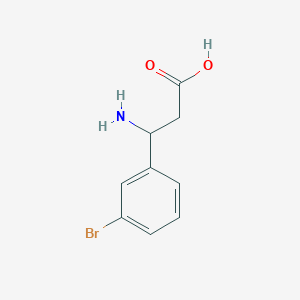

3-Amino-3-(3-bromophenyl)propanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(3-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYAXKJHJUXZOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90950247 | |

| Record name | 3-Amino-3-(3-bromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

275826-35-2, 117391-50-1 | |

| Record name | 3-Amino-3-(3-bromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-3-(3-bromophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-3-(3-bromophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 3-Amino-3-(3-bromophenyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. This document details a robust synthetic protocol and presents a thorough analysis of the compound's physicochemical and spectroscopic properties.

Introduction

This compound is a β-amino acid derivative. The presence of a bromine atom on the phenyl ring offers a versatile handle for further chemical modifications, making it an attractive starting material for the synthesis of a wide range of pharmaceutical compounds. This guide outlines a reliable synthetic method and provides detailed characterization data to aid researchers in their drug discovery and development endeavors.

Synthesis of this compound

The synthesis of this compound can be effectively achieved via the Rodionov reaction. This one-pot, three-component condensation reaction involves the reaction of 3-bromobenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent.

A general workflow for the synthesis is depicted in the following diagram:

3-Amino-3-(3-bromophenyl)propanoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3-bromophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry and drug discovery. Its structural similarity to endogenous neurotransmitters, combined with the presence of a reactive bromophenyl moiety, makes it a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a precursor in the development of neurologically active compounds.

Core Chemical Data

The accurate identification and characterization of this compound are paramount for its application in research and development. The compound exists as a racemate and as individual enantiomers, each with distinct identifiers. Furthermore, N-protected derivatives are commonly used in synthesis, and their properties are also included for completeness.

| Property | Value | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | C₉H₁₀BrNO₂ | |

| Molecular Weight | 244.09 g/mol | [1] |

| CAS Number (Racemic) | 117391-50-1 | [1] |

| CAS Number ((S)-enantiomer) | 275826-35-2 | |

| CAS Number ((R)-enantiomer) | 788153-27-5 | |

| Boc-(R)-protected MW | 344.20 g/mol | |

| Boc-(R)-protected CAS | 501015-16-3 | |

| Fmoc-(R)-protected MW | 466.33 g/mol | |

| Fmoc-(R)-protected CAS | 517905-85-0 |

Synthesis and Experimental Protocols

The synthesis of racemic 3-amino-3-arylpropanoic acids can be achieved through a one-pot reaction, a method noted for its efficiency. This approach is widely applicable to various substituted benzaldehydes.

General Protocol for Racemic Synthesis

A common and straightforward method for the synthesis of racemic 3-amino-3-arylpropanoic acids involves the reaction of an aryl aldehyde with malonic acid and ammonium acetate in a suitable solvent, such as ethanol. The reaction proceeds via a Knoevenagel condensation followed by a Michael addition of ammonia and subsequent decarboxylation.

Reaction: A suspension of 3-bromobenzaldehyde, malonic acid, and ammonium acetate in ethanol is heated under reflux. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, leading to the precipitation of the crude product. The precipitate is then filtered, washed with a cold solvent like ethanol to remove unreacted starting materials and byproducts, and dried under reduced pressure. Further purification can be achieved by recrystallization.

Application in Drug Discovery: Targeting GABA Receptors

While this compound itself is not typically the final active pharmaceutical ingredient, it serves as a crucial intermediate in the synthesis of compounds targeting neurotransmitter systems. Of particular note is its use in developing ligands for GABA (γ-aminobutyric acid) receptors, the main inhibitory neurotransmitter receptors in the central nervous system. Derivatives of this β-amino acid have been investigated as potential GABA receptor antagonists.[2][3]

GABAergic Signaling Pathway

The GABAergic system is fundamental for maintaining the balance between neuronal excitation and inhibition in the brain.[4] Dysregulation of this system is implicated in numerous neurological and psychiatric disorders. GABA exerts its effects through two main receptor types: ionotropic GABA_A receptors and metabotropic GABA_B receptors.[4] Antagonists at these receptors can block the inhibitory effects of GABA, a mechanism of interest for probing neuronal circuits and for potential therapeutic interventions.

Caption: Overview of a GABAergic synapse and the inhibitory action of antagonists.

Experimental Workflow: From Synthesis to Biological Screening

The development of novel GABA receptor antagonists from this compound follows a logical progression from chemical synthesis to biological evaluation. This workflow is a standard approach in early-stage drug discovery.

Caption: A typical experimental workflow for synthesizing and evaluating novel compounds.

Conclusion

This compound is a valuable and versatile chemical entity for researchers in drug discovery and medicinal chemistry. Its straightforward synthesis and the potential for diverse chemical modifications, particularly at the bromophenyl ring, provide a robust platform for generating libraries of novel compounds. The application of its derivatives as modulators of the GABAergic system highlights its importance in the ongoing search for new treatments for neurological disorders. This guide provides the foundational technical information required for professionals to incorporate this compound into their research and development pipelines effectively.

References

Technical Guide: Solubility Profile of 3-Amino-3-(3-bromophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-3-(3-bromophenyl)propanoic acid, a pivotal building block in the development of novel therapeutics, particularly those targeting neurological disorders. Due to the limited availability of specific quantitative solubility data in published literature, this document outlines general solubility principles for structurally similar amino acids, provides a detailed experimental protocol for determining solubility, and presents an illustrative solubility profile. Furthermore, a potential signaling pathway where this compound may exert its effects is described and visualized.

Introduction to this compound

This compound is a non-proteinogenic β-amino acid. Its structure, featuring a bromophenyl group, makes it a valuable precursor in the synthesis of bioactive molecules. Such compounds are of significant interest in medicinal chemistry for their potential to modulate various biological targets, including receptors and enzymes in the central nervous system. Understanding the solubility of this compound is a critical first step in its formulation for preclinical and clinical studies.

Solubility of Amino Acids: General Principles

The solubility of amino acids is fundamentally governed by their zwitterionic nature, possessing both an acidic carboxyl group and a basic amino group. Their solubility is also influenced by the polarity of their side chains.

-

Aqueous Solubility and pH: Amino acids are generally soluble in water.[1][2] Their solubility is significantly dependent on the pH of the aqueous solution. At the isoelectric point (pI), the pH at which the net charge of the molecule is zero, amino acids tend to have their minimum solubility. Solubility increases in both acidic and alkaline solutions as the carboxyl and amino groups become protonated or deprotonated, respectively, leading to a net charge and greater interaction with polar water molecules.

-

Organic Solvents: The solubility of amino acids in organic solvents is generally low, particularly in non-polar solvents.[3] This is due to the high polarity of the amino and carboxyl groups. However, solubility can be observed in some polar organic solvents, and this can be modulated by the presence of other functional groups in the molecule. For this compound, the presence of the phenyl ring may slightly increase its solubility in certain organic solvents compared to simpler amino acids.

Illustrative Solubility Profile

| Solvent | Type | Expected Solubility | Rationale |

| Water | Polar Protic | Moderately Soluble | The polar amino and carboxylic acid groups will interact favorably with water. Solubility is expected to be pH-dependent. |

| 0.1 M HCl | Aqueous Acidic | Soluble | The amino group will be protonated, forming a positively charged species that is more soluble in aqueous solutions. |

| 0.1 M NaOH | Aqueous Basic | Soluble | The carboxylic acid group will be deprotonated, forming a negatively charged species that is more soluble in aqueous solutions. |

| Methanol | Polar Protic | Sparingly Soluble | Can engage in hydrogen bonding, but the overall polarity is less than water. |

| Ethanol | Polar Protic | Sparingly Soluble | Similar to methanol, but with lower polarity. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of compounds. |

| Dichloromethane (DCM) | Non-polar | Insoluble | The high polarity of the amino acid functional groups leads to poor interaction with non-polar solvents. |

| Diethyl Ether | Non-polar | Insoluble | Similar to DCM, the non-polar nature of the solvent is not conducive to dissolving the polar zwitterionic structure. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound. This protocol is based on the static equilibrium method, a widely used technique for solubility measurement.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, 0.1 M HCl, 0.1 M NaOH, methanol, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the diluted sample solutions into the HPLC system.

-

Determine the concentration of the compound in the diluted samples by comparing their peak areas to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Potential Signaling Pathway: Modulation of GABAergic Synapse

Given that aryl-propanoic acid derivatives are explored for neurological disorders, a plausible mechanism of action for this compound is the modulation of inhibitory neurotransmission. The primary inhibitory neurotransmitter in the central nervous system is Gamma-Aminobutyric Acid (GABA).[4] The following diagram illustrates a GABAergic synapse and a hypothetical interaction point for our compound of interest.

Caption: Hypothetical modulation of a GABAergic synapse.

In this proposed pathway, this compound could act as a modulator of the GABA-A receptor. GABA released from the presynaptic terminal binds to the GABA-A receptor on the postsynaptic membrane, opening a chloride ion channel.[5] The influx of chloride ions leads to hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.[5] Our compound of interest could potentially bind to an allosteric site on the GABA-A receptor, enhancing or inhibiting the effect of GABA, and thereby influencing neuronal excitability. This is a common mechanism for many drugs targeting anxiety, epilepsy, and other neurological conditions.

Conclusion

This technical guide provides foundational information on the solubility of this compound for researchers and drug developers. While specific quantitative data is pending experimental determination, the provided principles, illustrative profile, and detailed experimental protocol offer a robust starting point for formulation and further investigation. The hypothesized interaction with the GABAergic signaling pathway highlights a potential avenue for its therapeutic application and warrants further pharmacological exploration.

References

The Biological Landscape of 3-Amino-3-(3-bromophenyl)propanoic Acid: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive analysis of the current scientific understanding of 3-Amino-3-(3-bromophenyl)propanoic acid, a synthetic amino acid derivative with potential applications in neuroscience and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a consolidated resource on its potential biological activities, relevant experimental protocols, and hypothetical signaling pathways.

Executive Summary

This compound is a structural analog of the endogenous neurotransmitter γ-aminobutyric acid (GABA). While direct and extensive biological activity data for this specific compound is limited in publicly available literature, its structural characteristics strongly suggest potential interactions with the central nervous system, particularly in modulating neurotransmitter systems. It is primarily recognized as a versatile building block in the synthesis of more complex bioactive molecules aimed at treating neurological disorders.[1] This guide synthesizes the available information on related compounds and outlines potential avenues for future research into the direct biological effects of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO₂ | PubChem |

| Molecular Weight | 244.09 g/mol | Sunway Pharm Ltd[2] |

| CAS Number | 117391-50-1 | Sunway Pharm Ltd[2] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in aqueous solutions | Inferred |

Potential Biological Activity and Therapeutic Applications

Based on its structural similarity to GABA and related phenyl-substituted amino acids, this compound is hypothesized to exhibit activity as a neuromodulator. The primary area of interest lies in its potential to interact with GABA receptors, which are the main inhibitory neurotransmitter receptors in the brain.

GABA Receptor Modulation

As a GABA analog, this compound may act as either an agonist or antagonist at GABA receptors (GABAA and GABAB). The bromo-substitution on the phenyl ring can significantly influence its binding affinity and efficacy compared to GABA itself. For instance, a related compound, 3-amino-3-(4-chlorophenyl)propanoic acid, has been shown to be a weak antagonist at GABAB receptors. This suggests that the halogenated phenylpropanoic acid scaffold has the potential for receptor interaction, though the specific effects of the 3-bromo substitution remain to be elucidated.

Excitotoxicity and Neuroprotection

Dysregulation of GABAergic signaling is implicated in excitotoxicity, a pathological process where excessive stimulation by excitatory neurotransmitters like glutamate leads to neuronal damage. Compounds that enhance GABAergic inhibition can be neuroprotective. If this compound acts as a GABAA receptor agonist, it could potentially offer neuroprotective effects by counteracting glutamate-induced excitotoxicity.

Quantitative Data (Hypothetical)

As of the latest literature review, no specific quantitative biological activity data (e.g., IC₅₀, Kᵢ) for this compound has been published. The following table is a template that can be populated as data becomes available from future studies.

| Assay Type | Target | Metric | Value (nM) | Reference |

| Radioligand Binding | GABAA Receptor | Kᵢ | - | To be determined |

| Radioligand Binding | GABAB Receptor | Kᵢ | - | To be determined |

| Functional Assay | GABAA Receptor | EC₅₀/IC₅₀ | - | To be determined |

| Functional Assay | GABAB Receptor | EC₅₀/IC₅₀ | - | To be determined |

| Cell Viability | Neuroblastoma cells | EC₅₀ (Neuroprotection) | - | To be determined |

Experimental Protocols

To facilitate further research into the biological activity of this compound, this section provides detailed protocols for key experiments.

GABAA Receptor Radioligand Binding Assay

This protocol is adapted from standard procedures for determining the binding affinity of a compound to the GABAA receptor.[3][4]

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the GABAA receptor.

Materials:

-

Rat brain tissue

-

[³H]Muscimol (radioligand)

-

GABA (for non-specific binding)

-

This compound (test compound)

-

Homogenization buffer (0.32 M sucrose, pH 7.4)

-

Binding buffer (50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brains in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Wash the resulting pellet by resuspension in binding buffer and centrifugation three times to remove endogenous GABA.

-

Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add binding buffer, a fixed concentration of [³H]Muscimol (e.g., 1-5 nM), and varying concentrations of this compound.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of unlabeled GABA (e.g., 10 µM).

-

Add the prepared membrane suspension to each well.

-

Incubate at 4°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Neuronal Cell Culture Excitotoxicity Assay

This protocol outlines a method to assess the potential neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.[5][6][7][8]

Objective: To evaluate the ability of this compound to protect neurons from glutamate-induced cell death.

Materials:

-

Primary rat cortical neurons

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Glutamate

-

This compound

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

Microplate reader

Procedure:

-

Cell Culture:

-

Culture primary rat cortical neurons in a 96-well plate at a suitable density.

-

Maintain the cultures for 7-10 days to allow for maturation and synapse formation.

-

-

Treatment:

-

Pre-treat the neuronal cultures with varying concentrations of this compound for 1 hour.

-

Induce excitotoxicity by adding a toxic concentration of glutamate (e.g., 50-100 µM) to the culture medium.

-

Include control wells with no treatment, glutamate alone, and test compound alone.

-

Incubate for 24 hours.

-

-

LDH Assay:

-

After the incubation period, collect the cell culture supernatant.

-

Measure the amount of LDH released into the medium using a commercially available kit, following the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity relative to the control wells treated with glutamate alone.

-

Plot the percentage of neuroprotection against the logarithm of the test compound concentration to determine the EC₅₀ value.

-

Signaling Pathways and Mechanisms of Action (Hypothetical)

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways that this compound might modulate based on its structural characteristics.

Caption: Potential modulation of the GABA-A receptor signaling pathway.

Caption: Hypothetical neuroprotective mechanism via GABAergic modulation.

Conclusion and Future Directions

This compound represents an intriguing molecule for further investigation in the field of neuroscience. While it is currently valued as a synthetic intermediate, its structural analogy to GABA warrants a thorough investigation of its direct biological activities. Future research should focus on:

-

Quantitative binding and functional assays to determine its affinity and efficacy at GABA receptors and other potential targets.

-

In vivo studies to assess its pharmacokinetic properties and behavioral effects in animal models of neurological disorders.

-

Structure-activity relationship (SAR) studies of related analogs to optimize for desired biological activity.

The experimental protocols and hypothetical frameworks presented in this guide provide a foundation for initiating such investigations. Elucidating the biological activity of this compound could unveil a new pharmacological tool or a lead compound for the development of novel therapeutics for neurological diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - CAS:117391-50-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. PDSP - GABA [kidbdev.med.unc.edu]

- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-protocol.org [bio-protocol.org]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. innoprot.com [innoprot.com]

- 8. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]

An In-depth Technical Guide on the Potential Therapeutic Applications of 3-Amino-3-(3-bromophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-3-(3-bromophenyl)propanoic acid is a non-proteinogenic β-amino acid that serves as a versatile building block in medicinal chemistry. While direct therapeutic applications of this specific compound are not extensively documented, its structural motifs are present in a variety of biologically active molecules. This guide explores the potential therapeutic applications of this compound by examining the known activities of its derivatives and structurally related compounds. The primary areas of interest include neurological disorders, oncology, and infectious diseases. This document provides a comprehensive overview of the core scientific principles, detailed experimental protocols for evaluating potential therapeutic efficacy, and quantitative data from related compounds to guide future research and development efforts.

Introduction to this compound

This compound is a synthetic amino acid characterized by a bromine-substituted phenyl group attached to the β-carbon of a propanoic acid backbone. This structure offers several key features for drug design:

-

β-Amino Acid Scaffold: The β-amino acid structure provides resistance to proteolytic degradation compared to natural α-amino acids, a desirable property for peptide-based therapeutics.[1][2]

-

Chiral Center: The presence of a chiral center at the β-carbon allows for stereospecific interactions with biological targets.

-

Bromophenyl Group: The bromophenyl moiety can participate in halogen bonding and other non-covalent interactions, potentially enhancing binding affinity and selectivity for target proteins. It also serves as a reactive handle for further chemical modifications.

These characteristics make this compound a valuable starting material for the synthesis of novel therapeutic agents.

Potential Therapeutic Applications

The therapeutic potential of this compound is inferred from the biological activities of its derivatives and related compounds.

Neurological Disorders

The structural similarity of this compound to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, suggests its potential as a precursor for GABA analogues.[3][4] GABA analogues are an established class of drugs used to treat epilepsy, neuropathic pain, and anxiety disorders.[5]

Mechanism of Action (Hypothesized): Derivatives of this compound could potentially modulate the GABAergic system by:

-

Acting as agonists or antagonists at GABA receptors (GABAA and GABAB).

-

Inhibiting GABA reuptake transporters (GATs).

-

Modulating the activity of GABA-metabolizing enzymes.

Oncology

Derivatives of structurally similar propanoic acids have demonstrated anticancer properties. For instance, certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown efficacy against lung cancer cell lines.[6] The incorporation of a bromophenyl group could enhance cytotoxic activity through various mechanisms.

Potential Mechanisms:

-

Induction of Apoptosis: The compound's derivatives could trigger programmed cell death in cancer cells.

-

Cell Cycle Arrest: They might halt the proliferation of cancer cells at specific checkpoints in the cell cycle.

-

Enzyme Inhibition: The bromophenyl moiety could facilitate binding to and inhibition of enzymes crucial for cancer cell survival and proliferation.

Antimicrobial Applications

β-amino acids and their derivatives are known to possess antimicrobial properties.[2] The lipophilicity conferred by the bromophenyl group in this compound could enhance the ability of its derivatives to penetrate microbial cell membranes.

Potential Targets:

-

Bacterial Cell Wall Synthesis: Derivatives could interfere with the enzymatic machinery responsible for building and maintaining the bacterial cell wall.

-

Fungal Membrane Integrity: They might disrupt the fungal cell membrane, leading to cell death.

-

Biofilm Formation: The compounds could inhibit the formation of microbial biofilms, which are often associated with chronic infections and antibiotic resistance.

Quantitative Data for Related Compounds

| Compound/Derivative Class | Target | Assay Type | Value (IC50/Ki/pA2) | Therapeutic Area | Reference |

| 3-Amino-3-(4-chlorophenyl)propanoic acid | GABAB Receptor | Antagonist Activity | pA2 = 3.5 | Neurological | [7] |

| (S)-3-Amino-3-(4-bromophenyl)propanoic acid derivative | GABA Transporter | Inhibition | Data not specified | Neurological | N/A |

| β-peptide (dodecamer of (1S,2S)-β-ACPC) | γ-Secretase | Inhibition | Ki = 5.2 nM | Alzheimer's Disease | [1] |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | S. aureus | Minimum Inhibitory Concentration (MIC) | 16-32 µg/mL | Antimicrobial | [8] |

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the potential therapeutic applications of derivatives synthesized from this compound.

GABAA Receptor Binding Assay

This protocol is for a competitive radioligand binding assay to determine the affinity of a test compound for the GABAA receptor.[3][9][10]

Materials:

-

Rat brain membranes (source of GABAA receptors)

-

[3H]Muscimol (radioligand)

-

Test compound (derivative of this compound)

-

GABA (for non-specific binding determination)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid

-

Liquid scintillation counter

-

96-well filter plates

-

Vacuum manifold

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Binding buffer

-

Rat brain membranes (typically 100-200 µg of protein)

-

[3H]Muscimol (at a concentration near its Kd, e.g., 2-5 nM)

-

Varying concentrations of the test compound.

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of unlabeled GABA (e.g., 100 µM).

-

-

Incubation: Incubate the plate at 4°C for 30-60 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Cell Viability Assay for Anticancer Screening (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxic effects of a test compound on a cancer cell line.[8][11][12]

Materials:

-

Cancer cell line (e.g., A549 lung carcinoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same concentration of solvent as the test compound) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

This compound is a promising scaffold for the development of novel therapeutics. While the compound itself is primarily a synthetic intermediate, its structural features suggest significant potential for its derivatives in the treatment of neurological disorders, cancer, and microbial infections. The experimental protocols and comparative data provided in this guide offer a framework for researchers to explore the therapeutic potential of novel compounds derived from this versatile building block. Further research into the synthesis and biological evaluation of such derivatives is warranted to unlock their full therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptides: Revolutionizing Drug Discovery [elearncollege.com]

- 5. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Breaking Barriers: Exploring Neurotransmitters through In Vivo vs. In Vitro Rivalry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. PDSP - GABA [kidbdev.med.unc.edu]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

The Pivotal Role of 3-Amino-3-(3-bromophenyl)propanoic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3-bromophenyl)propanoic acid, a substituted β-amino acid, has emerged as a significant scaffold in medicinal chemistry. Its structural features, particularly the presence of a bromine atom on the phenyl ring, offer unique opportunities for designing and synthesizing novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological significance, and potential therapeutic applications of this compound and its derivatives, with a focus on its role in the development of agents targeting the central nervous system (CNS).

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in drug design and development. These properties influence its solubility, permeability, and interaction with biological targets.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO₂ | PubChem[1] |

| Molecular Weight | 244.08 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 275826-35-2 | PubChem[1] |

Synthesis of this compound

The synthesis of 3-amino-3-arylpropanoic acids can be efficiently achieved through a one-pot reaction. This method provides a straightforward route to the target compound from commercially available starting materials.[2]

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a general method for the synthesis of 3-amino-3-arylpropanoic acids.[2]

Materials:

-

3-Bromobenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl, 1.0 N)

-

Methanol (MeOH)

Procedure:

-

A mixture of 3-bromobenzaldehyde (1 equivalent), malonic acid (1.01 equivalents), and ammonium acetate (1.34 equivalents) is refluxed in ethanol (e.g., 50 mL for a 30 mmol scale reaction) for 6-8 hours.

-

The reaction mixture is then cooled to room temperature, allowing for the precipitation of a white solid.

-

The solid is collected by filtration and washed with cold ethanol.

-

For purification, the crude product can be dissolved in 1.0 N HCl, followed by evaporation to dryness.

-

Further purification is achieved by recrystallization from a suitable solvent, such as methanol, to yield the final product, this compound.

Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Role in Medicinal Chemistry and Drug Design

The this compound scaffold is a valuable building block in medicinal chemistry for several key reasons:

-

β-Amino Acid Backbone: β-Amino acids are known to form stable secondary structures in peptides, making them useful in the design of peptidomimetics with enhanced proteolytic stability.

-

Aryl Substitution: The phenyl ring provides a rigid core that can be strategically functionalized to modulate pharmacological activity.

-

Bromine as a Versatile Handle: The bromine atom is a particularly useful feature. It can act as a heavy atom for X-ray crystallography studies, serve as a site for further chemical modification via cross-coupling reactions (e.g., Suzuki, Sonogashira), and contribute to binding affinity through halogen bonding.

Biological Activity and Therapeutic Potential

While specific quantitative data for the direct biological activity of this compound is not extensively reported in publicly available literature, the broader class of 3-amino-3-arylpropanoic acid derivatives has shown promise in various therapeutic areas.

Central Nervous System (CNS) Applications

Substituted β-amino acids are of significant interest for the development of drugs targeting the CNS. Their structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) suggests potential interactions with GABA receptors. Modulation of GABAergic neurotransmission is a key strategy in the treatment of anxiety, epilepsy, and other neurological disorders.

The general structure of the GABAergic system and the potential points of intervention are illustrated below.

Derivatives of 3-amino-3-phenylpropanoic acid have been investigated as novel ligands for various CNS receptors, including opioid receptors.[3] The core structure can be seen as a mimic of endogenous peptide ligands.

Potential as GABA Receptor Modulators

The structural analogy of β-amino acids to GABA suggests they could act as agonists, antagonists, or allosteric modulators of GABA receptors. The GABAA receptor, a ligand-gated ion channel, is a major target for anxiolytic and sedative drugs. The binding of GABA to this receptor opens a chloride channel, leading to hyperpolarization and inhibition of the neuron.

The workflow for evaluating a compound's activity at the GABAA receptor is outlined below.

Antimicrobial and Anticancer Applications

Recent studies have also explored derivatives of substituted propanoic acids for other therapeutic applications. For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising antimicrobial and anticancer activities.[4][5] This suggests that the core propanoic acid scaffold is amenable to modifications that can target a wide range of biological processes.

While no specific data for this compound is available, the following table presents data for a related 3-amino-2-hydroxy-3-phenylpropanoic acid derivative as an example of the potential potency of this class of compounds.

| Compound | Target | Assay | IC₅₀ (µM) | Source |

| 7e (a 3-amino-2-hydroxy-3-phenylpropanoic acid derivative) | Aminopeptidase N (porcine kidney) | In vitro enzymatic inhibition | 1.26 ± 0.01 | [6] |

| 7e | Aminopeptidase N (on ES-2 human ovarian cancer cells) | In vitro cell-based inhibition | 30.19 ± 1.02 | [6] |

| Bestatin (reference compound) | Aminopeptidase N (porcine kidney) | In vitro enzymatic inhibition | 2.55 ± 0.11 | [6] |

| Bestatin | Aminopeptidase N (on ES-2 human ovarian cancer cells) | In vitro cell-based inhibition | 60.61 ± 0.1 | [6] |

Conclusion

This compound represents a versatile and valuable scaffold for the development of novel therapeutic agents. Its synthetic accessibility and the unique properties conferred by the bromophenyl moiety make it an attractive starting point for the design of compounds targeting a range of biological systems, with a particularly promising outlook for CNS disorders. Further research into the synthesis of a diverse library of its derivatives and comprehensive biological evaluation is warranted to fully explore the therapeutic potential of this promising chemical entity. The detailed experimental protocols and conceptual frameworks provided in this guide aim to facilitate such future investigations.

References

- 1. This compound | C9H10BrNO2 | CID 603619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens [mdpi.com]

- 5. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and preliminary activity evaluation of novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives as aminopeptidase N/CD13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unfolding Story of β-Amino Acids: From Obscure Origins to Therapeutic Frontiers

An In-depth Technical Guide on the Discovery, History, and Synthetic Evolution of β-Amino Acids for Researchers, Scientists, and Drug Development Professionals.

Introduction

In the vast and intricate world of biochemistry, the proteinogenic α-amino acids have long held the spotlight as the fundamental building blocks of life. However, a lesser-known, yet increasingly significant, class of molecules known as β-amino acids is steadily emerging from the shadows, capturing the attention of researchers and drug developers alike. These structural isomers of their α-counterparts, characterized by the placement of the amino group on the β-carbon of the carboxylic acid, possess unique conformational properties and a remarkable resistance to proteolytic degradation. This guide provides a comprehensive exploration of the discovery and history of β-amino acids, details key experimental protocols for their synthesis, presents their physicochemical properties, and illustrates their involvement in critical biological pathways.

A Historical Journey: The Discovery and Evolution of β-Amino Acids

The story of amino acids began in the early 19th century with the isolation of asparagine from asparagus in 1806 by French chemists Louis-Nicolas Vauquelin and Pierre Jean Robiquet[1]. The term "amino acid" itself was first used in the English language in 1898[1]. A pivotal moment in understanding protein structure came in 1902 when Emil Fischer and Franz Hofmeister independently proposed that amino acids are linked by what Fischer termed "peptide bonds" to form proteins[1].

While the focus of early research was overwhelmingly on α-amino acids, the first and only naturally occurring β-amino acid, β-alanine , was discovered in the early 20th century as a constituent of the dipeptide carnosine, found in muscle tissue[2]. However, it wasn't until the 1990s that significant research into the physiological effects and potential athletic performance benefits of β-alanine supplementation began in earnest[2].

The foray into the synthesis of non-natural β-amino acids is a more recent chapter. While a definitive "first" synthesis is not clearly documented in readily available historical records, the groundwork for their preparation was laid through the development of fundamental organic reactions. The Arndt-Eistert synthesis , a method for homologating carboxylic acids, emerged as a key tool for converting α-amino acids into their β-homologues[3][4]. Similarly, the Mannich reaction , a three-component condensation, provided another versatile route to β-amino carbonyl compounds, which are precursors to β-amino acids[5].

The mid-1990s marked a turning point for the field, with the pioneering work of Dieter Seebach and Samuel Gellman bringing β-peptides—polymers of β-amino acids—to the forefront of peptidomimetic research. Their publications in 1996 laid the foundation for understanding the unique secondary structures that β-peptides can adopt, sparking a wave of interest in their potential therapeutic applications[6].

Physicochemical Properties of β-Amino Acids

The seemingly subtle shift in the position of the amino group from the α- to the β-carbon has profound implications for the physicochemical properties of these molecules. This structural alteration imparts a greater conformational flexibility to the carbon backbone, allowing β-peptides to form stable helical and sheet-like structures that are distinct from those of α-peptides. Furthermore, this modification renders them largely resistant to degradation by proteases, a significant advantage for the development of peptide-based therapeutics.

Below is a summary of key quantitative data for β-alanine and other representative β-amino acids.

| β-Amino Acid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility ( g/100 mL) | pKa (Carboxyl) | pKa (Amino) |

| β-Alanine | C₃H₇NO₂ | 89.09 | 207 (decomposes) | 54.5 | 3.55 | 10.24 |

| (S)-3-Aminobutanoic acid | C₄H₉NO₂ | 103.12 | - | Data not available | ~3.6 (estimated) | ~10.4 (estimated) |

| L-β-Homophenylalanine | C₁₀H₁₃NO₂ | 179.22 | - | Low | ~3.8 (estimated) | ~9.7 (estimated) |

| L-β-Homoleucine | C₇H₁₅NO₂ | 145.20 | 222-228 | Data not available | ~3.7 (estimated) | ~10.3 (estimated) |

Key Experimental Protocols for the Synthesis of β-Amino Acids

The synthesis of β-amino acids has evolved from classical organic reactions to sophisticated asymmetric methodologies. Below are detailed protocols for two of the most fundamental and widely used methods.

Arndt-Eistert Homologation of α-Amino Acids

The Arndt-Eistert synthesis is a reliable method for the one-carbon homologation of a carboxylic acid, making it an ideal approach for converting readily available α-amino acids into their β-amino acid counterparts[2][4][7]. The reaction proceeds through the formation of a diazoketone intermediate, followed by a Wolff rearrangement to yield a ketene, which is then trapped by a nucleophile.

Protocol:

-

Acid Chloride Formation:

-

To a solution of an N-protected α-amino acid (1.0 eq) in an anhydrous, inert solvent (e.g., THF, CH₂Cl₂) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

-

Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

-

Diazoketone Formation:

-

Dissolve the crude acid chloride in an anhydrous, inert solvent (e.g., diethyl ether, THF).

-

At 0 °C, slowly add a freshly prepared solution of diazomethane in diethyl ether until a persistent yellow color is observed, indicating a slight excess of diazomethane.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

-

-

Wolff Rearrangement and Nucleophilic Trapping:

-

To the solution of the diazoketone, add a suspension of silver oxide (Ag₂O) or other suitable catalyst (e.g., silver benzoate) (0.1 eq) in the desired nucleophile (e.g., water for the free acid, an alcohol for an ester).

-

Heat the reaction mixture to reflux and monitor the progress by TLC until the diazoketone is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the catalyst.

-

Extract the product into an appropriate organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting β-amino acid derivative by chromatography or recrystallization.

-

Mannich Reaction for the Synthesis of β-Amino Esters

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (such as a malonic ester), an aldehyde, and a primary or secondary amine[5][8]. This reaction is a powerful tool for the construction of β-amino carbonyl compounds.

Protocol:

-

Reaction Setup:

-

In a round-bottom flask, combine the malonic acid ester (e.g., diethyl malonate) (1.0 eq), the aldehyde (e.g., formaldehyde or a non-enolizable aldehyde) (1.0 eq), and the amine (e.g., a primary or secondary amine) (1.0 eq) in a suitable solvent (e.g., ethanol, methanol).

-

A catalytic amount of a base (e.g., piperidine, sodium ethoxide) or acid (e.g., HCl) can be added to facilitate the reaction.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.

-

Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If an acidic or basic catalyst was used, neutralize the reaction mixture.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude β-amino diester by column chromatography.

-

-

Decarboxylation (optional):

-

To obtain the mono-acid, the resulting diester can be hydrolyzed and decarboxylated by heating in the presence of an acid (e.g., aqueous HCl).

-

β-Amino Acids in Biological Signaling Pathways

The unique structural features of β-amino acids and their oligomers, β-peptides, have made them attractive candidates for modulating biological processes, particularly those involving protein-protein interactions (PPIs). One of the most well-studied examples is the inhibition of the interaction between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2.

Inhibition of the p53-MDM2 Interaction

Under normal cellular conditions, MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent degradation by the proteasome. This keeps p53 levels low. In response to cellular stress, such as DNA damage, this interaction is disrupted, allowing p53 to accumulate and activate downstream target genes that mediate cell cycle arrest, DNA repair, and apoptosis. In many cancers, MDM2 is overexpressed, leading to the excessive degradation of wild-type p53 and promoting tumor growth.

β-Peptides have been designed to mimic the α-helical structure of the p53 transactivation domain that binds to MDM2. These β-peptide inhibitors can effectively compete with p53 for binding to MDM2, thereby preventing p53 degradation and reactivating its tumor-suppressive functions[8][9][10][11][12].

Conclusion and Future Perspectives

The field of β-amino acid chemistry has undergone a remarkable transformation from its humble beginnings with the discovery of β-alanine to its current status as a vibrant area of research with immense therapeutic potential. The ability to synthesize a diverse array of β-amino acids and incorporate them into proteolytically stable β-peptides with well-defined secondary structures has opened up new avenues for drug discovery. The successful modulation of challenging targets such as protein-protein interactions exemplifies the power of this approach. As our understanding of the biological roles of β-amino acids and their derivatives continues to grow, and as synthetic methodologies become even more sophisticated, we can anticipate the development of novel β-amino acid-based therapeutics for a wide range of diseases. The journey of the β-amino acid is a testament to the fact that sometimes, a small structural change can make a world of difference.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]

- 5. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]

- 6. Beta-peptide - Wikipedia [en.wikipedia.org]

- 7. Arndt-Eistert Synthesis [organic-chemistry.org]

- 8. Synergistic activation of p53 by inhibition of MDM2 expression and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Regulation of the Mdm2-p53 signaling axis in the DNA damage response and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of p53 by MDM2 antagonists can protect proliferating cells from mitotic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3-Amino-3-(3-bromophenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 3-Amino-3-(3-bromophenyl)propanoic acid. The information is intended to support research and development activities in medicinal chemistry and drug discovery.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (C₉H₁₀BrNO₂; Molecular Weight: 244.09 g/mol ).

Mass Spectrometry

The mass spectrum of this compound is characterized by the following major fragments observed under Gas Chromatography-Mass Spectrometry (GC-MS) conditions.

| m/z | Interpretation |

| 245/243 | [M+H]⁺ isotopic peaks for the molecular ion |

| 186/184 | Loss of the carboxylic acid group and ammonia |

| 120 | Further fragmentation of the bromophenyl group |

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | -COOH |

| ~8.2 | br s | 3H | -NH₃⁺ |

| 7.68 | t, J = 1.8 Hz | 1H | Ar-H2 |

| 7.55 | dt, J = 7.8, 1.3 Hz | 1H | Ar-H6 |

| 7.47 | ddd, J = 8.0, 2.0, 1.0 Hz | 1H | Ar-H4 |

| 7.35 | t, J = 7.9 Hz | 1H | Ar-H5 |

| 4.45 | t, J = 7.5 Hz | 1H | CH-NH₃⁺ |

| 2.85 | d, J = 7.5 Hz | 2H | -CH₂-COOH |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~173.5 | -COOH |

| ~144.2 | Ar-C1 |

| ~131.5 | Ar-C6 |

| ~131.0 | Ar-C5 |

| ~129.8 | Ar-C4 |

| ~126.5 | Ar-C2 |

| ~121.8 | Ar-C3 (C-Br) |

| ~52.0 | CH-NH₃⁺ |

| ~41.5 | -CH₂-COOH |

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2800 | Broad, Strong | O-H (Carboxylic Acid) and N-H (Amine) stretching |

| 1710-1680 | Strong | C=O (Carboxylic Acid) stretching |

| 1600-1580 | Medium | N-H bending |

| 1570, 1470 | Medium | C=C (Aromatic) stretching |

| 1300-1200 | Medium | C-O stretching and O-H bending |

| ~780 | Strong | C-H out-of-plane bending (meta-substituted aromatic) |

| ~700 | Medium | C-Br stretching |

Experimental Protocols

The following protocols describe the synthesis of this compound and the methods for its spectroscopic characterization.

Synthesis of this compound via Rodionov Reaction

This one-pot synthesis is a modification of the Rodionov reaction, a classic method for preparing β-amino acids.

Materials:

-

3-Bromobenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol

-

Hydrochloric acid (for pH adjustment)

-

Diethyl ether (for washing)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 3-bromobenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2.5 equivalents) in ethanol.

-

Heat the mixture to reflux with stirring for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. A white precipitate of the crude amino acid should form.

-

Filter the precipitate and wash it with cold ethanol and then with diethyl ether to remove unreacted starting materials and byproducts.

-

The crude product can be recrystallized from a suitable solvent system (e.g., water/ethanol) to yield pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

-

¹H NMR: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer. Set the spectral width to cover the range of 0-15 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum on the same instrument, typically at 100 or 125 MHz. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ on a Fourier-Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) for a direct infusion or Gas Chromatography (GC) for volatile derivatives.

-

Data Acquisition: Acquire the mass spectrum in a positive ion mode to observe the protonated molecular ion [M+H]⁺ and its characteristic fragment ions.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the spectroscopic analyses.

Caption: Experimental workflow from synthesis to spectroscopic characterization.

Caption: Relationship between spectroscopic techniques and derived information.

Stability and Storage of 3-Amino-3-(3-bromophenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Amino-3-(3-bromophenyl)propanoic acid. Understanding these parameters is critical for maintaining the compound's integrity, ensuring experimental accuracy, and promoting safety in a laboratory setting. The information presented herein is compiled from publicly available safety data sheets and chemical supplier information.

Compound Overview

This compound is a substituted β-amino acid. Its structure, featuring a bromine atom on the phenyl ring, makes it a valuable building block in medicinal chemistry and drug discovery. The stability of such compounds is paramount as degradation can lead to impurities, affecting biological activity and experimental outcomes.

Stability Profile

This compound is generally stable under recommended storage conditions.[1] However, it is susceptible to degradation under certain environmental factors. Key sensitivities include exposure to light, heat, and incompatible materials.

Summary of Stability Data

Due to the limited availability of specific quantitative stability data in the public domain for this exact molecule, the following table provides a general overview based on typical handling procedures for similar compounds.

| Parameter | Condition | Observation | Recommendation |

| Temperature | Ambient | Stable for short periods | For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.[2] |

| Elevated | Potential for degradation | Avoid exposure to high heat.[1] | |

| Light | UV or direct sunlight | Light-sensitive, potential for degradation | Store in a light-proof container.[1] |

| Air/Oxygen | Atmospheric | Potential for slow oxidation | Store under an inert atmosphere (e.g., Argon) for long-term storage.[1] |

| Humidity | High | Hygroscopic nature may lead to degradation | Store in a dry, well-ventilated area in a tightly sealed container. |

| pH | Strong Acids/Bases | Potential for salt formation or degradation | Avoid contact with strong acids and strong oxidizing agents.[1] |

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on information from safety data sheets.

Summary of Recommended Storage Conditions

| Condition | Specification | Rationale |

| Temperature | Store in a cool place.[1] For long-term storage, 2-8°C is often suggested.[2] | Minimizes thermal degradation. |

| Atmosphere | Store under Argon.[1] | Prevents oxidation. |

| Container | Keep container tightly closed.[1] Must only be kept in original packaging.[1] | Prevents contamination and exposure to moisture and air. |

| Location | Store in a well-ventilated area.[1] | Ensures a safe and stable environment. |

| Light Exposure | Light Sensitive.[1] | Protects from photodegradation. |

Experimental Protocols: A General Framework

While specific, validated stability-indicating assay protocols for this compound are not publicly available, a general workflow for assessing the stability of a chemical compound is outlined below. This serves as a template for researchers to design their own stability studies.

Workflow for Stability Assessment

Forced Degradation Study Protocol (Example)

-

Objective: To identify potential degradation products and pathways.

-

Procedure:

-

Prepare solutions of this compound in various solvents (e.g., water, methanol, acetonitrile).

-

Expose these solutions to stress conditions:

-

Acidic: 0.1 N HCl at 60°C for 24 hours.

-

Basic: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Store the solid compound at 80°C for 48 hours.

-

Photolytic: Expose the solid compound to UV light (e.g., 254 nm) for 48 hours.

-

-

Analyze the stressed samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), comparing them to an unstressed control sample.

-

Handling Precautions

When handling this compound, it is important to follow standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection.[1]

-

Ventilation: Use only in a well-ventilated area or in a fume hood.[1]

-

Handling: Avoid creating dust and direct contact with the substance.[1]

In case of exposure, follow the first-aid measures outlined in the safety data sheet.[1]

Conclusion

The stability and proper storage of this compound are crucial for its effective use in research and development. By adhering to the guidelines outlined in this document, researchers can minimize degradation, ensure the quality of their starting materials, and obtain reliable experimental results. It is recommended to always consult the specific safety data sheet provided by the supplier for the most accurate and up-to-date information.

References

Methodological & Application

Enantioselective Synthesis of (R)-3-Amino-3-(3-bromophenyl)propanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of (R)-3-Amino-3-(3-bromophenyl)propanoic acid, a valuable chiral building block in pharmaceutical development. The protocols outlined below are based on established and reliable methods for the asymmetric synthesis of β-amino acids, ensuring high enantiopurity and good yields.

Introduction

(R)-3-Amino-3-(3-bromophenyl)propanoic acid is a non-proteinogenic β-amino acid derivative. Its structural motif is of significant interest in medicinal chemistry due to the prevalence of β-amino acids in biologically active compounds, including peptides, alkaloids, and β-lactam antibiotics. The presence of the bromine atom on the phenyl ring offers a site for further chemical modification, making it a versatile intermediate for the synthesis of diverse molecular scaffolds. The stereochemistry at the C3 position is crucial for its biological activity, necessitating a robust and highly selective synthetic approach.

This guide details three primary strategies for the enantioselective synthesis of the target molecule:

-

Diastereoselective Synthesis using a Chiral Auxiliary: A reliable method involving the use of a chiral auxiliary to control stereochemistry, followed by its removal to yield the desired enantiomer.

-

Asymmetric Mannich Reaction: A powerful C-C bond-forming reaction that establishes the chiral center in a single step using a chiral catalyst.

-

Enzymatic Kinetic Resolution: A biocatalytic approach that selectively resolves a racemic mixture of the amino acid or its precursor.

Data Presentation

The following table summarizes typical quantitative data for the described synthetic routes, allowing for a comparative assessment of their efficiency.

| Method | Key Reagents/Catalysts | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) | Diastereomeric Ratio (d.r.) |

| Diastereoselective Synthesis (Chiral Auxiliary) | (R)-(-)-2,5-Diphenylpyrrolidine, 3-bromobenzaldehyde | 65-75 | >98 | >95:5 |

| Asymmetric Mannich Reaction | Chiral Phosphoric Acid Catalyst, Imine, Silyl Ketene Acetal | 70-85 | 90-99 | N/A |

| Enzymatic Kinetic Resolution | Lipase (e.g., Candida antarctica Lipase B), Racemic Ester | 40-45 | >99 | N/A |

Experimental Protocols

Method 1: Diastereoselective Synthesis using a Chiral Auxiliary

This protocol is adapted from established methods for the synthesis of β-amino esters using a chiral auxiliary. The key principle is the diastereoselective addition of a nucleophile to an imine derived from 3-bromobenzaldehyde and a chiral amine.

Experimental Workflow:

Application Notes and Protocols for the Enantioselective Synthesis of (S)-3-Amino-3-(3-bromophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(3-bromophenyl)propanoic acid is a chiral β-amino acid that serves as a valuable building block in medicinal chemistry and drug development. Its stereochemically defined structure is crucial for the synthesis of complex molecules with specific biological activities. The bromo-functionalized phenyl ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the creation of diverse compound libraries for drug discovery. These application notes provide a detailed protocol for the enantioselective synthesis of the (S)-enantiomer, employing a robust chemoenzymatic strategy. This method combines a classical organic reaction for the synthesis of the racemic precursor with a highly selective enzymatic kinetic resolution to achieve the desired enantiopurity.

Overall Synthetic Strategy

The synthesis is accomplished in a four-step sequence:

-

Racemate Synthesis: Preparation of racemic 3-amino-3-(3-bromophenyl)propanoic acid via the Rodionov reaction.

-

Esterification: Conversion of the racemic amino acid to its ethyl ester to facilitate enzymatic resolution.

-

Enzymatic Kinetic Resolution: Selective N-acylation of the (R)-enantiomer of the racemic ethyl ester using an immobilized lipase, leaving the desired (S)-enantiomer unreacted.

-

Hydrolysis: Conversion of the unreacted (S)-ethyl ester to the final product, (S)-3-amino-3-(3-bromophenyl)propanoic acid.

Data Presentation

Table 1: Summary of Yields and Enantiomeric Excess for the Chemoenzymatic Synthesis

| Step | Product | Typical Yield (%) | Enantiomeric Excess (ee%) |

| 1 | Racemic this compound | 45-55% | N/A (racemic) |

| 2 | Racemic ethyl 3-amino-3-(3-bromophenyl)propanoate | 85-95% | N/A (racemic) |

| 3 | (S)-ethyl 3-amino-3-(3-bromophenyl)propanoate | 40-48% (from racemate) | >99% |

| 4 | (S)-3-Amino-3-(3-bromophenyl)propanoic acid | 80-90% | >99% |

Experimental Protocols

Step 1: Synthesis of Racemic this compound

This step utilizes the Rodionov reaction, a one-pot condensation of an aldehyde, malonic acid, and ammonia.[1][2]

Materials:

-

3-Bromobenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromobenzaldehyde (1.0 eq), malonic acid (1.05 eq), and ammonium acetate (1.3 eq).

-

Add ethanol as the solvent (approximately 3-4 mL per gram of aldehyde).

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. A white precipitate should form as the reaction progresses.

-

After the reflux period, cool the mixture to room temperature and then further cool in an ice bath for 1 hour to maximize precipitation.

-

Collect the white solid by vacuum filtration and wash the filter cake with cold ethanol and then with cold deionized water.

-

Dry the product under vacuum to yield racemic this compound. The product can be used in the next step without further purification.

Step 2: Esterification of Racemic this compound

The racemic amino acid is converted to its ethyl ester to serve as a substrate for the lipase.[2]

Materials:

-

Racemic this compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

Procedure:

-

Suspend the racemic this compound (1.0 eq) in anhydrous ethanol (5-10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the cooled suspension.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. The solution should become clear.

-

After reflux, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and carefully wash with saturated sodium bicarbonate solution until the effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain racemic ethyl 3-amino-3-(3-bromophenyl)propanoate as an oil.

Step 3: Enzymatic Kinetic Resolution of Racemic Ethyl 3-Amino-3-(3-bromophenyl)propanoate

This key step employs an immobilized lipase to selectively acylate the (R)-enantiomer. Novozym 435 (immobilized Candida antarctica lipase B) is a commonly used and highly effective catalyst for this transformation.

Materials:

-

Racemic ethyl 3-amino-3-(3-bromophenyl)propanoate

-

Novozym 435 (immobilized Candida antarctica lipase B)

-

Acyl donor (e.g., ethyl acetate or vinyl acetate)

-

Anhydrous solvent (e.g., tert-butyl methyl ether or toluene)

-

Celite

Procedure:

-